N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
This compound is a purine derivative featuring:
- 6-Amino substituent: A 5-chloro-2-methylphenyl group, which introduces lipophilicity and steric bulk.
- 9-Position substituent: A tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group, which may enhance solubility and influence conformational flexibility.
Purine analogs are widely studied for their biological activities, including anticancer and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-4-5-12(18)7-14(11)22-16-15-17(20-9-19-16)23(10-21-15)8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUXIHLIRYRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the purine core The purine core can be synthesized through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products. Substitution reactions can lead to the formation of various substituted purine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Steric Bulk: Bulky substituents like piperidinyl-benzyl () or chlorophenyl () may hinder receptor binding, whereas smaller groups (e.g., methyl in ) allow better target engagement .
9-Position Substituent Effects: Solubility: The oxolan-2-ylmethyl group (tetrahydrofuran derivative) in the target compound likely improves aqueous solubility compared to aromatic (e.g., benzyl in ) or alkyl (e.g., ethyl in ) substituents .
Biological Activity Trends: Anticancer Potential: Compound 1 () with a pyridinylmethyl group at the 9-position showed strong cytotoxicity against HeLa cells (IC₅₀ = 3.02 μM), suggesting that aromatic 9-substituents may enhance antitumor activity . Enzyme Inhibition: Piperidinyl-benzyl derivatives () demonstrated moderate acetylcholinesterase (AChE) inhibition, highlighting the role of bulky 9-substituents in enzyme targeting .
Synthetic Efficiency :
- Yields vary significantly: Microwave-assisted synthesis () achieved 90% yield for 9-ethyl derivatives, while traditional alkylation () gave only 18% for 3-chlorobenzyl analogs .
Biological Activity
N-(5-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a purine base linked to an oxolane ring and a chloro-substituted phenyl group. Its molecular structure can be summarized as follows:
- Molecular Formula : C15H17ClN4O
- Molecular Weight : 304.77 g/mol
This structure suggests potential interactions with biological macromolecules, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of structurally similar compounds, indicating that this compound may exhibit comparable effects. For example, a related compound demonstrated:
- Minimum Inhibitory Concentrations (MICs) : Ranging from 4–32 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial effect was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis and death .
Anticancer Potential
The compound's purine structure positions it as a potential candidate for anticancer therapies. Research indicates that purine derivatives can influence cellular pathways associated with growth and apoptosis:
- Cell Proliferation Inhibition : Studies on similar compounds have shown they can inhibit cancer cell proliferation by modulating signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MICs of 4–32 μg/mL against various strains | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Mechanism | Disruption of cell membrane integrity |
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy :
- In Vitro Studies :
-
Structure–Activity Relationship (SAR) :
- Investigations into SAR have revealed that modifications to the purine base or substituents on the phenyl ring can significantly affect biological activity. This information is crucial for designing more potent derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
